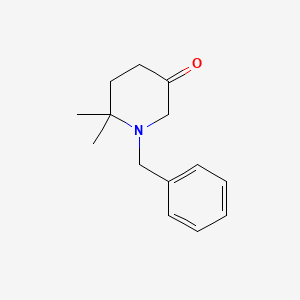
1-Pentanone, 2,2-difluoro-1-(3-furanyl)-3-hydroxy-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentanone, 2,2-difluoro-1-(3-furanyl)-3-hydroxy-4-methyl- is an organic compound that belongs to the class of ketones
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pentanone, 2,2-difluoro-1-(3-furanyl)-3-hydroxy-4-methyl- typically involves multi-step organic reactions. One common approach is the reaction of a furan derivative with a fluorinated ketone under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Pentanone, 2,2-difluoro-1-(3-furanyl)-3-hydroxy-4-methyl- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted furanyl derivatives.
Scientific Research Applications
1-Pentanone, 2,2-difluoro-1-(3-furanyl)-3-hydroxy-4-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-Pentanone, 2,2-difluoro-1-(3-furanyl)-3-hydroxy-4-methyl- involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity. The hydroxy group may participate in hydrogen bonding, while the furan ring can engage in π-π interactions. These interactions can modulate biological pathways and lead to specific effects.
Comparison with Similar Compounds
- 1-Pentanone, 1-(2-furanyl)-4-methyl-
- 2-Furancarboxaldehyde
- 2-Furylmethyl ketone
Comparison: 1-Pentanone, 2,2-difluoro-1-(3-furanyl)-3-hydroxy-4-methyl- is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity
Properties
CAS No. |
334873-76-6 |
|---|---|
Molecular Formula |
C10H12F2O3 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
2,2-difluoro-1-(furan-3-yl)-3-hydroxy-4-methylpentan-1-one |
InChI |
InChI=1S/C10H12F2O3/c1-6(2)8(13)10(11,12)9(14)7-3-4-15-5-7/h3-6,8,13H,1-2H3 |
InChI Key |
WGFOQXUKMMJILJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C(=O)C1=COC=C1)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3aR,4R,6R,11aR,Z)-10-(Hydroxymethyl)-6-methyl-3-methylene-2,7-dioxo-2,3,3a,4,5,6,7,11a-octahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B12849257.png)
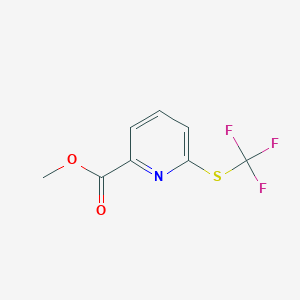
![4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid](/img/structure/B12849266.png)
![4-(Benzyloxy)-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12849267.png)

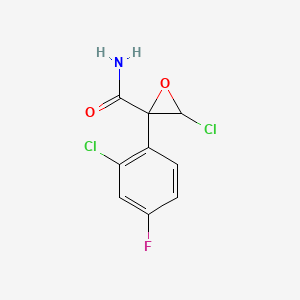
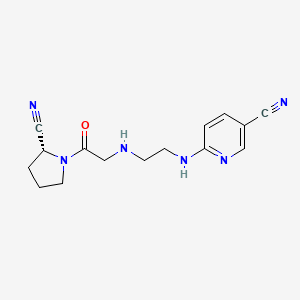
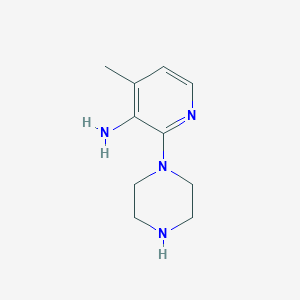

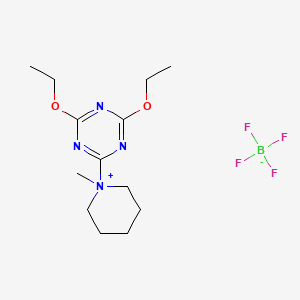
![Magnesium [(ethylenedinitrilo)tetraacetato]magnesate](/img/structure/B12849299.png)
